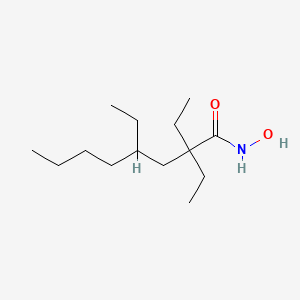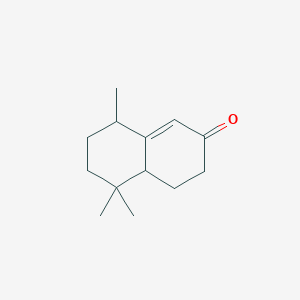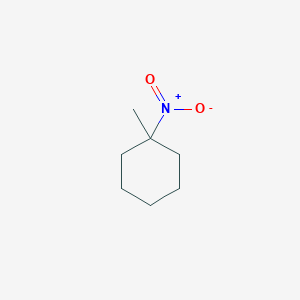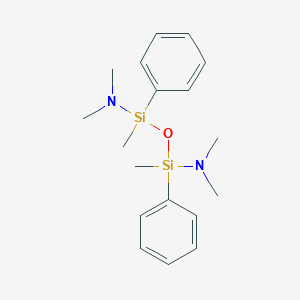
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine: is a unique organosilicon compound characterized by its two phenyl groups and six methyl groups attached to a disiloxane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine typically involves the reaction of hexamethyldisiloxane with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based compound, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of siloxane-based products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Siloxane-based products.
Reduction: Amine derivatives.
Substitution: Functionalized siloxane compounds.
Scientific Research Applications
Chemistry: N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology: In biological research, this compound is studied for its potential use in drug delivery systems due to its unique structural properties that allow for the encapsulation and controlled release of therapeutic agents.
Medicine: The compound’s ability to form stable complexes with metal ions makes it a candidate for use in diagnostic imaging and as a contrast agent in medical imaging techniques.
Industry: Industrially, it is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its stability and resistance to degradation make it suitable for use in harsh environments.
Mechanism of Action
The mechanism by which N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine exerts its effects involves the interaction of its siloxane backbone with various molecular targets. The phenyl and methyl groups provide steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. The compound can form stable complexes with metal ions, which can be utilized in catalysis and imaging applications.
Comparison with Similar Compounds
Hexamethyldisiloxane: A simpler analog with only methyl groups attached to the disiloxane backbone.
Diphenyldisiloxane: Contains phenyl groups but lacks the additional methyl groups.
Tetramethyldisiloxane: Contains four methyl groups and is structurally similar but lacks the phenyl groups.
Uniqueness: N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine is unique due to its combination of phenyl and methyl groups, which provide a balance of steric hindrance and reactivity. This makes it versatile for various applications in synthesis, catalysis, and material science.
Properties
CAS No. |
61209-23-2 |
|---|---|
Molecular Formula |
C18H28N2OSi2 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
N-[(dimethylamino-methyl-phenylsilyl)oxy-methyl-phenylsilyl]-N-methylmethanamine |
InChI |
InChI=1S/C18H28N2OSi2/c1-19(2)22(5,17-13-9-7-10-14-17)21-23(6,20(3)4)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI Key |
RUDDPGXBRGKIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



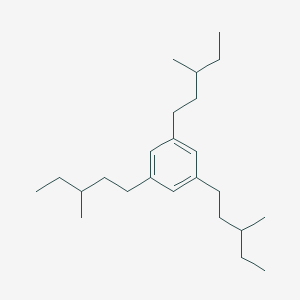
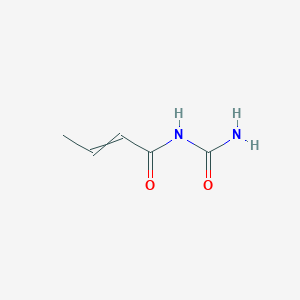
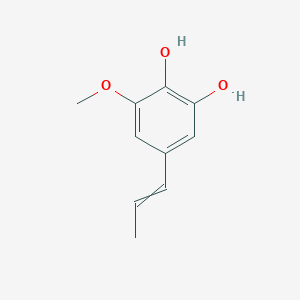
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)
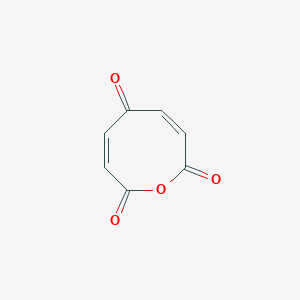
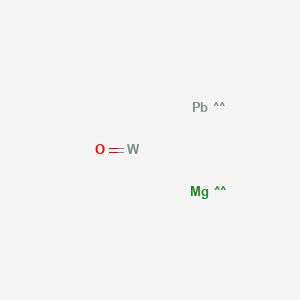
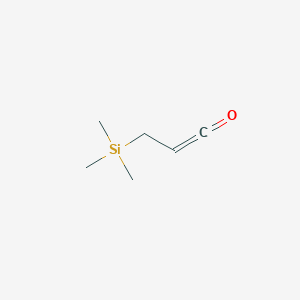
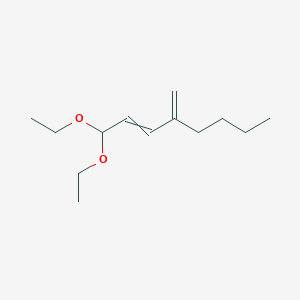
![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)
